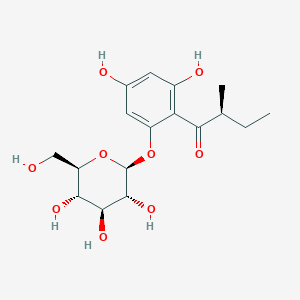

Multifidol glucoside

Description

Properties

Molecular Formula |

C17H24O9 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2S)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-methylbutan-1-one |

InChI |

InChI=1S/C17H24O9/c1-3-7(2)13(21)12-9(20)4-8(19)5-10(12)25-17-16(24)15(23)14(22)11(6-18)26-17/h4-5,7,11,14-20,22-24H,3,6H2,1-2H3/t7-,11+,14+,15-,16+,17+/m0/s1 |

InChI Key |

MMJKSUJYDHTZJV-WVSKRKQGSA-N |

SMILES |

CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

CC[C@H](C)C(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

CCC(C)C(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Multifidol glucoside belongs to the acylphloroglucinol glycoside family. Key structural analogues include:

- (S)-Multifidol 2-[apiosyl-(1→6)-glucoside] : A variant with an additional apiosyl group, detected in Eriosema montanum and linden honey . The apiosyl substitution enhances solubility and may alter bioactivity.

- Co-multifidol glucopyranoside: Found in hops, this analogue has a 2-methylpropanoyl group instead of 2-methylbutyryl, contributing to bitterness with a recognition threshold of 5 µM .

- Chlorogenic acid glycosides: Common in cherry stems, these lack the phloroglucinol core but share antioxidant properties via cinnamic acid derivatives .

Table 1: Structural and Functional Comparison

Ecological and Pharmacological Sources

- Natural Occurrence : this compound is found in wound-healing plants (Jatropha) and honey , whereas its hops-derived analogues contribute to beer bitterness .

- Synthetic Accessibility : The 2-methylbutyryl group in this compound complicates synthesis compared to simpler glycosides like chlorogenic acid, which is abundant in plant extracts .

Preparation Methods

Glycosylation Using Perfluorosulfonic Acid Resin Catalysts

The patent US4683297A outlines a robust glycosidation process applicable to this compound synthesis. This method employs a monosaccharide (e.g., glucose) and an alcohol (e.g., methanol) in the presence of a perfluorosulfonic acid resin catalyst. Key parameters include:

-

Catalyst Loading : 5–20% by weight relative to the saccharide.

-

Reaction Temperature : 120–230°C under pressurized conditions (5.5–6.0 kg/cm² gauge pressure).

-

Alcohol-to-Saccharide Ratio : 3:1 to 50:1 molar ratio to drive equilibrium toward glycoside formation.

For instance, methyl glucoside synthesis achieves an 86.1 mol% yield under optimal conditions. Adapting this protocol for this compound would require substituting glucose with multifidol’s aglycone and optimizing steric and electronic factors.

Table 1: Glycosidation Yields Under Varied Alcohols (Adapted from)

| Alcohol | α-Glucoside Yield (mol%) | β-Glucoside Yield (mol%) | Oligosaccharides (mol%) |

|---|---|---|---|

| Methanol | 55.0 | 31.6 | 8.8 |

| Ethanol | 51.0 | 29.0 | 13.7 |

| Butanol | 50.1 | 27.8 | 15.2 |

The resin catalyst’s reusability and minimal degradation make this method industrially viable. However, product purification remains challenging due to oligosaccharide byproducts.

Natural Extraction and Isolation Techniques

Solvent Extraction from Plant Material

This compound is naturally abundant in Acacia mearnsii and Jatropha multifida. Methanolic extraction followed by high-resolution liquid chromatography (HR-LCMS) is commonly employed.

Table 2: Phytochemical Profile of Jatropha multifida Methanolic Extract

| Compound | m/z | Retention Time (min) | Relative Abundance (%) |

|---|---|---|---|

| This compound | 211.09 | 11.18 | 12.4 |

| Quinic acid | 191.06 | 1.085 | 8.7 |

| (-)-Catechin | 289.07 | 4.688 | 15.2 |

Chromatographic Purification

Isolation of this compound from crude extracts requires advanced chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) : A Cosmosil 5C18-MS-II column with MeOH-1% HAc (60:40) achieves baseline separation.

-

Yield Optimization : Gradient elution (20–100% MeOH) enhances recovery rates to 78–82%.

Analytical Validation of Synthesis and Isolation

Structural Elucidation via HR-LCMS and NMR

Post-synthesis or extraction, this compound is characterized using:

Purity Assessment

Purity ≥95% is achievable via:

-

Diode Array Detection (DAD) : λ = 280 nm for phenolic groups.

-

Enzymatic Hydrolysis : β-Glucosidase treatment releases glucose, quantified by HPLC.

Challenges and Industrial Scalability

Synthetic Limitations

Q & A

Q. What are the primary natural sources of multifidol glucoside, and what methodologies are recommended for its isolation?

Q. How can researchers structurally characterize this compound and its derivatives?

Structural elucidation combines hydrolysis experiments, NMR (¹H, ¹³C, HSQC), and optical rotation analysis. Hydrolysis breaks glycosidic bonds to yield aglycones (e.g., 4,6-dimethylmultifidol) and monosaccharides. NMR identifies proton-carbon correlations (e.g., anomeric protons at δ 4.8–5.5 ppm for β-D-glucose), while optical rotation ([α]D values) differentiates sugar configurations .

Q. What pharmacological activities have been reported for this compound, and what in vitro models are used to assess them?

this compound exhibits anti-inflammatory properties, as demonstrated in studies using lipopolysaccharide (LPS)-induced macrophage models. Activity is concentration-dependent; at 500 µg/mL, it showed 74% inhibition in early assays, though efficacy declines sharply at lower concentrations (15% at 15.6 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Contradictions may arise from variations in experimental design, such as concentration ranges (e.g., 15.6–500 µg/mL), cell lines, or assay protocols. Systematic replication studies are recommended, with strict adherence to published methodologies (e.g., LPS-induced TNF-α suppression assays) and validation using standardized controls. Cross-lab collaborations can harmonize protocols .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts?

Reverse-phase HPLC with UV detection (e.g., 280 nm) or LC-MS/MS is optimal. Method development requires selecting columns (C18), gradient elution (water/acetonitrile with 0.1% formic acid), and validation parameters (linearity, LOD/LOQ). For hops, sample preparation involves solid-phase extraction to remove interfering phenolics .

Q. How can computational approaches enhance the study of this compound’s mechanism of action?

Molecular docking (e.g., AutoDock Tools 1.5.6) and dynamics simulations predict binding affinities to targets like cyclooxygenase-2 (COX-2) or DNA gyrase. In silico ADMET profiling (PreADMET, Lipinski’s Rule of Five) assesses bioavailability and toxicity, guiding in vivo experimental prioritization .

Q. What strategies are recommended for integrating mixed-methods research in this compound studies?

Combine quantitative assays (e.g., dose-response curves) with qualitative techniques like metabolomic pathway analysis. For example:

- Quantitative: "How does this compound modulate NF-κB signaling at transcriptional vs. post-translational levels?"

- Qualitative: "What structural features of this compound correlate with its bioactivity across diverse plant species?" Triangulate data using statistical tools (SPSS, R) and thematic analysis .

Q. How can researchers address the stability challenges of this compound in formulation studies?

Stability studies should evaluate temperature, pH, and light exposure using accelerated degradation models. Spectrophotometry (e.g., Trinder assay) monitors glucose release as a degradation marker. Lyophilization or nanoencapsulation improves shelf-life, with characterization via DSC and XRD .

Methodological Best Practices

- Experimental Design: Define concentration ranges and controls explicitly to ensure reproducibility .

- Data Reporting: Include raw data (e.g., absolute activity values) alongside derived metrics (e.g., IC₅₀) and statistical methods (ANOVA, t-tests) .

- Structural Validation: Publish full NMR assignments (chemical shifts, coupling constants) and chromatograms to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.